



## Application Notes and Protocols for AZD1480, a JAK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | AZ14133346 |           |
| Cat. No.:            | B15612050  | Get Quote |

Note: The compound "**AZ14133346**" is not found in publicly available databases and is presumed to be a typographical error. This document focuses on the well-characterized and commercially available Janus kinase (JAK) inhibitor, AZD1480.

### Introduction

AZD1480 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of JAK1 and JAK2 kinases.[1][2][3] It demonstrates significant selectivity for JAK2 over JAK3 and Tyk2. [3][4] The JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway is crucial for cytokine and growth factor-mediated cellular responses, including proliferation, survival, and inflammation.[5][6] Dysregulation of this pathway is implicated in various malignancies, making JAK kinases attractive therapeutic targets.[5][7] AZD1480 effectively blocks the phosphorylation of STAT3, a key downstream effector in this pathway, leading to the inhibition of tumor cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.[1][3][4][5]

## **Commercial Suppliers**

AZD1480 is available from various commercial suppliers for research purposes, including:

- Selleck Chemicals[4]
- MedchemExpress[1]



- AdooQ Bioscience[8]
- APExBIO[9]
- Cayman Chemical[10]
- LKT Labs[11]

## **Data Presentation**

Table 1: In Vitro Inhibitory Activity of AZD1480

| Target                   | Assay Type                   | IC50 / Ki      | Cell Line <i>l</i> Conditions | Reference |
|--------------------------|------------------------------|----------------|-------------------------------|-----------|
| JAK2                     | Cell-free<br>enzymatic assay | 0.26 nM (Ki)   | Recombinant<br>JAK2           | [3]       |
| JAK1                     | Cell-free<br>enzymatic assay | 1.3 nM (IC50)  | Recombinant<br>JAK1           | [1]       |
| JAK2                     | Cell-free<br>enzymatic assay | <0.4 nM (IC50) | Recombinant<br>JAK2           | [1]       |
| STAT5<br>Phosphorylation | Cell-based assay             | 46 nM (IC50)   | Ba/F3 TEL-Jak2<br>cells       | [3]       |
| Cell Proliferation       | Cell-based assay             | 60 nM (GI50)   | Ba/F3 TEL-Jak2<br>cells       | [3]       |

## Table 2: Cellular Activity of AZD1480 in Cancer Cell Lines



| Cell Line<br>Type                                  | Cell Lines                                             | Assay                       | EC50 / IC50                                            | Incubation<br>Time | Reference |
|----------------------------------------------------|--------------------------------------------------------|-----------------------------|--------------------------------------------------------|--------------------|-----------|
| Pediatric<br>Solid Tumors                          | 7 Neuroblasto ma, 7 Rhabdomyos arcoma, 2 Ewing Sarcoma | Cell Viability<br>(MTS)     | Median<br>EC50: 1.5 μM<br>(Range: 0.36-<br>5.37 μM)    | 72 hours           | [12][13]  |
| Small Cell<br>Lung Cancer                          | H82, N592,<br>and others                               | Cell<br>Proliferation       | IC50 Range:<br>0.73-3.08<br>μmol/L                     | 72 hours           | [14]      |
| Pediatric Preclinical Testing Program (PPTP) Panel | 23 cell lines                                          | Cell Viability<br>(DIMSCAN) | Median<br>rIC50: 1.5 μM<br>(Range: 0.3<br>μM - 5.9 μM) | 96 hours           | [15]      |

## **Signaling Pathway**

AZD1480 primarily targets the JAK/STAT signaling pathway. Upon cytokine or growth factor binding to their receptors, JAK kinases are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression involved in cell proliferation, survival, and inflammation. AZD1480, by inhibiting JAK1 and JAK2, prevents the phosphorylation and subsequent activation of STAT3, thereby downregulating the expression of its target genes such as Cyclin D1, Bcl-2, and Survivin.[7][12][13]





Click to download full resolution via product page

Caption: The JAK/STAT signaling pathway and the inhibitory action of AZD1480.



# Experimental Protocols Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

This protocol is adapted from methodologies used to assess the effect of AZD1480 on the viability of cancer cell lines.[4][12][13]

#### Materials:

- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 5-10% FBS)
- 96-well cell culture plates
- AZD1480 stock solution (e.g., 20 mM in DMSO)
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Prepare serial dilutions of AZD1480 in complete medium from the stock solution. A typical concentration range is 0.1 to 10  $\mu$ M. Include a vehicle control (DMSO) at the same final concentration as the highest AZD1480 treatment.
- Remove the medium from the wells and add 100  $\mu$ L of the prepared AZD1480 dilutions or vehicle control to the respective wells.
- Incubate the plate for 48-96 hours at 37°C in a humidified 5% CO2 incubator.
- Add 20 μL of MTS reagent to each well.

## Methodological & Application





- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the EC50 value.





Click to download full resolution via product page

Caption: Workflow for an in vitro cell viability assay using AZD1480.



## Protocol 2: Western Blotting for Phospho-STAT3 Inhibition

This protocol outlines the steps to assess the inhibitory effect of AZD1480 on STAT3 phosphorylation.[4][12]

#### Materials:

- Cancer cell lines
- 6-well cell culture plates
- AZD1480 stock solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of AZD1480 (e.g., 0.1 to 2.5  $\mu$ M) or vehicle control for a specified time (e.g., 2-24 hours).



- · Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Centrifuge the lysates and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add chemiluminescent substrate.
- Visualize the protein bands using an imaging system.
- Quantify band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

## **Protocol 3: In Vivo Tumor Xenograft Study**

This protocol provides a general framework for evaluating the anti-tumor efficacy of AZD1480 in a mouse xenograft model.[3][5][15]

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for implantation
- AZD1480 formulation for oral gavage (e.g., suspended in 0.5% hypromellose and 0.1% Tween 80)[12][15]
- Vehicle control



· Calipers for tumor measurement

#### Procedure:

- Subcutaneously inject cancer cells into the flank of the mice.
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and control groups.
- Administer AZD1480 (e.g., 30-60 mg/kg, once or twice daily) or vehicle control by oral gavage.[3][15]
- Measure tumor volume with calipers every 2-3 days.
- Monitor animal weight and overall health throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target modulation).
- Analyze tumor growth inhibition and changes in survival rates between the treatment and control groups.

## **Concluding Remarks**

AZD1480 is a valuable research tool for investigating the role of the JAK/STAT signaling pathway in cancer and other diseases. The protocols provided here offer a starting point for in vitro and in vivo studies. Researchers should optimize these protocols based on their specific cell lines, animal models, and experimental goals. Careful attention to dosage, treatment duration, and appropriate controls is essential for obtaining reliable and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Methodological & Application





- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic Potential of AZD1480 for the Treatment of Human Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. AZD-1480 LKT Labs [lktlabs.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD1480, a JAK1/2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612050#commercial-suppliers-of-az14133346]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com